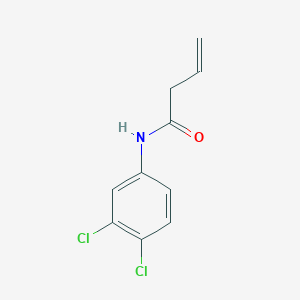

N-(3,4-Dichlorophenyl)but-3-enamide

Description

Structure

3D Structure

Properties

CAS No. |

74064-71-4 |

|---|---|

Molecular Formula |

C10H9Cl2NO |

Molecular Weight |

230.09 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)but-3-enamide |

InChI |

InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h2,4-6H,1,3H2,(H,13,14) |

InChI Key |

BCMVQGWXELTZRF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3,4 Dichlorophenyl but 3 Enamide and Analogous Butenamide Structures

Classical and Established Synthetic Pathways

Traditional methods for the synthesis of N-(3,4-Dichlorophenyl)but-3-enamide primarily rely on well-established amidation reactions and strategies for building the unsaturated amide backbone.

Amidation Reactions for Formation of the N-(3,4-Dichlorophenyl)but-3-enamide Linkage

The most direct and conventional method for forming the amide bond in N-(3,4-Dichlorophenyl)but-3-enamide involves the acylation of 3,4-dichloroaniline (B118046). wikipedia.org This is typically achieved by reacting the aniline (B41778) with an activated form of but-3-enoic acid.

A common approach is the use of but-3-enoyl chloride , an acyl halide that readily reacts with the amino group of 3,4-dichloroaniline. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or diethyl ether to avoid side reactions.

Alternatively, the amide bond can be formed directly from but-3-enoic acid using peptide coupling agents. Reagents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in combination with a base such as N,N-diisopropylethylamine (DIPEA), can activate the carboxylic acid for nucleophilic attack by the aniline. scielo.br This method offers milder reaction conditions compared to the use of acyl chlorides. A 2023 study detailed the synthesis of various N-acylamino amides from 3,4-dichloroaniline using TBTU and DIPEA, achieving yields between 24-83%. scielo.br

Strategies for Constructing the But-3-enamide Backbone

The construction of the but-3-enamide core structure can be approached from different retrosynthetic disconnections. While the amidation of a pre-formed but-3-enoic acid derivative is common, other strategies involve forming the carbon-carbon double bond at a later stage.

One such strategy could involve a Wittig-type reaction on a precursor like N-(3,4-dichlorophenyl)-2-oxoacetamide. The reaction of this keto-amide with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would introduce the terminal double bond to form the desired but-3-enamide structure.

Another approach involves elimination reactions. For instance, a starting material such as N-(3,4-dichlorophenyl)-4-halobutanamide could undergo base-induced dehydrohalogenation to generate the terminal alkene of the but-3-enamide system. The choice of base and reaction conditions is critical to favor the desired E2 elimination pathway and avoid competing substitution reactions.

Innovative and Efficient Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and rapid methods for constructing butenamide structures. These include microwave-assisted synthesis, domino reactions, and novel catalytic systems.

Microwave-Assisted Synthesis Techniques for Enhanced Yield and Reaction Kinetics

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various amides and other heterocyclic scaffolds. nih.govresearchgate.net

In the context of butenamide synthesis, microwave heating can significantly accelerate the amidation reaction between 3,4-dichloroaniline and but-3-enoic acid or its derivatives. nih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, allowing for faster reaction rates. For example, a solvent-free synthesis of N-aryl-β-enaminones was efficiently achieved by reacting acetylacetone (B45752) with substituted anilines under microwave irradiation, resulting in high yields. researchgate.net This suggests that a similar microwave-assisted, potentially solvent-free, condensation could be a highly effective route to N-(3,4-Dichlorophenyl)but-3-enamide. The benefits include not only speed but also alignment with the principles of green chemistry by reducing energy consumption and potentially eliminating the need for hazardous solvents. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Seconds to Minutes nih.gov |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

| Yields | Variable, often moderate | Often higher due to reduced side reactions nih.gov |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free researchgate.netresearchgate.net |

| Selectivity | May lead to side products | Can enhance regioselectivity nih.gov |

Domino and One-Pot Reaction Sequences in Butenamide Synthesis

Domino and one-pot reactions represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates. e-bookshelf.denih.govwiley.com This approach saves time, resources, and reduces waste. e-bookshelf.de

A hypothetical one-pot synthesis of N-(3,4-Dichlorophenyl)but-3-enamide could be designed. For instance, a process could start with the reaction of an appropriate three-carbon component with a glycine (B1666218) derivative, followed by an in-situ elimination and subsequent amidation with 3,4-dichloroaniline. While a specific domino reaction for this exact molecule is not prominently documented, the principles have been widely applied. One-pot syntheses of various heterocyclic compounds, such as 1,2,4-thiadiazoles and 1,2,4-triazolidine-3,5-diones, have been successfully developed, demonstrating the power of this strategy. rsc.orgorganic-chemistry.org These methods often involve sequential additions of reagents to the same reaction vessel, triggering a cascade of transformations. organic-chemistry.orgbeilstein-journals.org The development of such a process for butenamides would be a significant step towards more sustainable and economical production.

Catalytic Methods Employing Transition Metals or Organocatalysts

Catalysis is at the heart of modern organic synthesis, offering mild and selective pathways to chemical transformations. Both transition metals and organocatalysts have been employed in novel amidation and C-N bond-forming reactions. nih.govacs.org

Transition-metal catalysis offers powerful tools for C-N bond formation. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are staples of modern synthesis. More advanced methods involve the direct C-H amination, which can form C-N bonds by activating a C-H bond, thus offering a more atom-economical route. nih.gov For instance, using dioxazolones as nitrogen sources in combination with transition-metal catalysts allows for the generation of metal-acylnitrenoid intermediates that can undergo C-H insertion, providing a direct route to amides and lactams. nih.gov

Organocatalysis , the use of small organic molecules to accelerate reactions, provides a complementary, metal-free approach. Chiral organocatalysts have been instrumental in the asymmetric synthesis of butenolides and other related structures. acs.org While not a direct synthesis of N-(3,4-Dichlorophenyl)but-3-enamide, these methods highlight the potential for organocatalysts to control stereochemistry in the formation of similar backbones. For example, chiral amine catalysts can facilitate Michael additions to α,β-unsaturated aldehydes, a key step that could be adapted for the construction of functionalized butenamide precursors.

Table 2: Overview of Catalytic Approaches for Amide Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Advantages |

| Transition Metal | Palladium complexes | Buchwald-Hartwig Amination | Broad substrate scope, high efficiency. |

| Transition Metal | Rhodium(II) or Iridium complexes with Dioxazolones | C-H Amination nih.gov | High atom economy, direct functionalization. nih.gov |

| Organocatalyst | Chiral Amines (e.g., Proline derivatives) | Michael Addition/Aldol Reactions acs.org | Metal-free, enantioselective control. acs.org |

| Organocatalyst | Carbodiimides (e.g., DCC, EDC) | Carboxylic Acid Activation | Well-established, reliable for amidation. |

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound, N-(3,4-Dichlorophenyl)but-3-enamide, is contingent upon the efficient preparation of its fundamental building blocks. This section details the established and advanced synthetic routes for obtaining 3,4-dichloroaniline and suitable but-3-enoyl derivatives.

Preparation of 3,4-Dichloroaniline as a Core Reactant

3,4-Dichloroaniline is a crucial aromatic amine intermediate in the production of various agrochemicals and pharmaceuticals. wikipedia.orgchemicalbook.com The primary and most widely used industrial method for its synthesis is the catalytic hydrogenation of 3,4-dichloronitrobenzene. wikipedia.orgchemicalbook.com This process is favored for its efficiency and scalability.

The reaction is typically carried out under pressure using noble metal catalysts, such as platinum, often supported on carbon. chemicalbook.comprepchem.com To prevent dehalogenation, which is a common side reaction, various additives can be introduced. chemicalbook.com The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the 3,4-dichloroaniline. For instance, hydrogenation can be conducted at temperatures around 90-115°C and hydrogen pressures of approximately 500 p.s.i.g. prepchem.comgoogle.com The use of special steel alloys for the reactors is also recommended to inhibit corrosion. chemicalbook.com

A detailed example of a batch hydrogenation process involves charging a titanium autoclave with 3,4-dichloronitrobenzene, a platinum-on-carbon catalyst, and phosphorous acid. prepchem.com The system is first purged with nitrogen and then pressurized with hydrogen. prepchem.com The reaction is exothermic, and the temperature is maintained by cooling coils. prepchem.com Upon completion, the catalyst is filtered off, and the 3,4-dichloroaniline can be purified by distillation to achieve a purity of over 98%. prepchem.com

Table 1: Exemplary Conditions for the Hydrogenation of 3,4-Dichloronitrobenzene

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichloronitrobenzene | prepchem.com |

| Catalyst | Platinum on carbon support | prepchem.com |

| Additive | Phosphorous acid | prepchem.com |

| Solvent | None (neat) | chemicalbook.com |

| Temperature | 90 - 115 °C | prepchem.com |

| Pressure | ~500 p.s.i.g. | prepchem.com |

| Reaction Time | 1.25 - 1.50 hours | prepchem.com |

| Purity of Product | >98% | prepchem.com |

| Yield | >90% | prepchem.com |

Development of But-3-enoyl Derivatives for Amidation

The second key component for the synthesis of N-(3,4-Dichlorophenyl)but-3-enamide is an activated derivative of but-3-enoic acid. The most common and reactive derivative used for amidation is but-3-enoyl chloride.

But-3-enoyl chloride is typically synthesized from but-3-enoic acid by reacting it with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely employed reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. The reaction involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by displacement and elimination steps.

Alternatively, oxalyl chloride can be used for the preparation of but-3-enoyl chloride. This method is also efficient and often preferred for smaller-scale laboratory preparations. Catalytic approaches, such as the palladium-catalyzed carbonylation of allylic halides, are also being explored as more sustainable methods for the synthesis of acyl chlorides like but-3-enoyl chloride.

The direct coupling of but-3-enoic acid with 3,4-dichloroaniline is another possible route. This typically requires the use of coupling reagents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) can facilitate the formation of the amide bond under mild conditions. Another approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can mediate the direct amidation of carboxylic acids with amines. acs.org

Table 2: Common Reagents for the Preparation of But-3-enoyl Derivatives and Amidation

| Reagent | Purpose | Reference |

| Thionyl chloride (SOCl₂) | Conversion of but-3-enoic acid to but-3-enoyl chloride | |

| Oxalyl chloride ((COCl)₂) | Conversion of but-3-enoic acid to but-3-enoyl chloride | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for direct amidation of but-3-enoic acid | |

| N-Hydroxysuccinimide (NHS) | Additive for EDC coupling to improve efficiency | |

| B(OCH₂CF₃)₃ | Reagent for direct amidation of but-3-enoic acid | acs.org |

| Palladium catalysts | Catalytic synthesis of acyl chlorides from allylic halides |

Elucidation of Reaction Mechanisms and Chemical Transformations of N 3,4 Dichlorophenyl but 3 Enamide

Mechanistic Investigations of Butenamide Formation Reactions

The synthesis of N-(3,4-Dichlorophenyl)but-3-enamide typically involves the acylation of 3,4-dichloroaniline (B118046) with a but-3-enoyl derivative. The mechanism of this transformation is a cornerstone of its chemical characterization.

Detailed Analysis of Nucleophilic Addition Pathways

The formation of the amide bond in N-(3,4-Dichlorophenyl)but-3-enamide proceeds through a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a but-3-enoyl derivative, such as but-3-enoyl chloride or but-3-enoic anhydride.

The reaction is generally understood to proceed via a tetrahedral intermediate. The initial nucleophilic attack by the aniline (B41778) derivative on the carbonyl carbon leads to the formation of this short-lived species. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the leaving group (e.g., a chloride ion) and the formation of the stable amide C-N bond. The presence of the two chlorine atoms on the phenyl ring, being electron-withdrawing, slightly reduces the nucleophilicity of the aniline nitrogen compared to aniline itself, which can influence the reaction kinetics.

A general representation of this nucleophilic addition-elimination mechanism is depicted below:

Scheme 1: General Mechanism of N-(3,4-Dichlorophenyl)but-3-enamide Formation

In this representative scheme, X represents a suitable leaving group (e.g., Cl, OCOR).

The reaction conditions, such as solvent and the presence of a base, can significantly impact the reaction rate and yield. A non-nucleophilic base is often employed to neutralize the acid generated during the reaction, thereby driving the equilibrium towards product formation.

Studies on Intramolecular Cyclization and Rearrangement Phenomena

The structure of N-(3,4-Dichlorophenyl)but-3-enamide, featuring both an aromatic ring and an olefinic group, presents opportunities for intramolecular cyclization reactions, which are powerful tools for the synthesis of heterocyclic compounds.

Enamides, such as the subject compound, are versatile synthons that can undergo various cyclization reactions. beilstein-journals.orgnih.gov Depending on the reaction conditions, the enamide can act as either a nucleophile or an electrophile precursor. beilstein-journals.orgnih.gov For instance, acid-catalyzed protonation of the enamide can generate an iminium ion, which can then be attacked by an internal nucleophile. beilstein-journals.orgnih.gov

One potential and widely studied cyclization pathway for related N-aryl enamides is the intramolecular Heck reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule to form a new C-C bond and a cyclic product. While no specific studies on the intramolecular Heck reaction of N-(3,4-Dichlorophenyl)but-3-enamide were found, the general principles suggest that if a halide were present at the ortho position of the dichlorophenyl ring, cyclization could be induced.

Table 1: Potential Intramolecular Cyclization Pathways for N-Arylbutenamide Derivatives

| Cyclization Type | Catalyst/Reagents | Potential Product Type |

| Aza-Prins Cyclization | Acid (e.g., H₃PO₄) | Nitrogen-containing heterocycles |

| Intramolecular Heck Reaction | Palladium catalyst, Base | Spiro or fused ring systems |

| Electrophilic Cyclization | Electrophilic reagent (e.g., I₂) | Halogenated heterocycles |

Rearrangement reactions, such as the Hofmann or Curtius rearrangement, are typically associated with primary amides and acyl azides, respectively, and would require modification of the N-(3,4-Dichlorophenyl)but-3-enamide structure to proceed.

Reactivity Profiles and Derivatization of N-(3,4-Dichlorophenyl)but-3-enamide

The chemical reactivity of N-(3,4-Dichlorophenyl)but-3-enamide is dictated by its three principal functional components: the terminal olefinic bond, the amide linkage, and the dichlorinated aromatic ring. Each of these sites offers a handle for further chemical modification.

Olefinic Bond Transformations (e.g., Oxidation, Reduction, Addition Reactions)

The but-3-enoyl moiety's terminal double bond is susceptible to a variety of transformations common to alkenes.

Oxidation: The olefinic bond can be oxidized to form epoxides or diols. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide. Dihydroxylation to form a diol could be achieved using reagents such as osmium tetroxide or under Sharpless asymmetric dihydroxylation conditions to potentially afford chiral diols.

Reduction: The double bond can be selectively reduced to a saturated alkyl chain through catalytic hydrogenation. This is often accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Such a transformation would yield N-(3,4-Dichlorophenyl)butanamide.

Addition Reactions: The electron-deficient nature of the double bond, influenced by the adjacent carbonyl group, makes it a substrate for various addition reactions. For example, the addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalogenated derivative.

Table 2: Representative Transformations of the Olefinic Bond in N-Arylbutenamides

| Reaction Type | Reagents and Conditions | Expected Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | N-(3,4-Dichlorophenyl)oxiran-2-ylmethanamide |

| Dihydroxylation | OsO₄ (cat.), NMO | N-(3,4-Dichlorophenyl)-3,4-dihydroxybutanamide |

| Hydrogenation | H₂, Pd/C, Ethanol | N-(3,4-Dichlorophenyl)butanamide |

| Halogenation | Br₂, CCl₄ | N-(3,4-Dichlorophenyl)-3,4-dibromobutanamide |

Amide Linkage Functionalization and Stability Studies

The amide bond is generally stable but can be cleaved under specific conditions. The stability of the amide linkage is a critical factor in its application.

Hydrolysis: The amide bond in N-(3,4-Dichlorophenyl)but-3-enamide can be hydrolyzed to yield 3,4-dichloroaniline and but-3-enoic acid. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). nih.govresearchgate.net

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org

Basic Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and the aniline derivative. nih.gov

The rate of hydrolysis can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atoms may have a modest effect on the rate of hydrolysis.

Aromatic Ring Functionalization via Substitution Reactions

The dichlorophenyl ring of N-(3,4-Dichlorophenyl)but-3-enamide can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

The amide group is an ortho-, para-directing and activating group in electrophilic aromatic substitution. However, the two chlorine atoms are deactivating yet also ortho-, para-directing. The interplay of these directing effects determines the position of further substitution. The positions ortho and para to the amide group (positions 2 and 5) and ortho to the chlorine atoms (positions 2 and 5) are electronically favored for substitution. Steric hindrance from the butenamide side chain may also play a role in directing incoming electrophiles.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, with the exact position depending on the relative directing strengths of the amide and chloro substituents.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring

| Reaction Type | Reagents | Potential Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at position 2 or 5 |

| Bromination | Br₂, FeBr₃ | Substitution at position 2 or 5 |

| Sulfonation | Fuming H₂SO₄ | Substitution at position 2 or 5 |

Advanced Spectroscopic Characterization and Stereochemical Analysis of N 3,4 Dichlorophenyl but 3 Enamide

Comprehensive Spectroscopic Elucidation Techniques

The definitive identification of N-(3,4-Dichlorophenyl)but-3-enamide relies on a combination of spectroscopic methods. Each technique provides unique and complementary information to build a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed map of the molecule can be constructed.

¹H-NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. The 3,4-disubstituted aromatic ring would show a characteristic pattern of three protons with specific splitting patterns (doublet, doublet of doublets). The but-3-enamide moiety would display signals for the vinyl protons (CH=CH₂) and the methylene (B1212753) protons (CH₂), with their coupling constants revealing the stereochemistry of the double bond. The amide proton (N-H) would typically appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. znaturforsch.com It would show distinct signals for the carbonyl carbon, the two vinylic carbons, the methylene carbon, and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms.

Predicted NMR Data for N-(3,4-Dichlorophenyl)but-3-enamide Predicted chemical shifts (δ) in ppm. Actual values may vary depending on solvent and experimental conditions.

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~164-168 |

| Amide (N-H) | ~7.5-8.5 (broad s) | - |

| Aromatic C-1 (C-NH) | - | ~137-139 |

| Aromatic C-2 | ~7.6 (d) | ~120-122 |

| Aromatic C-3 (C-Cl) | - | ~131-133 |

| Aromatic C-4 (C-Cl) | - | ~125-127 |

| Aromatic C-5 | ~7.4 (d) | ~130-132 |

| Aromatic C-6 | ~7.2 (dd) | ~118-120 |

| Allylic CH₂ | ~3.2 (t) | ~40-42 |

| Vinylic CH | ~6.0-6.3 (m) | ~130-135 |

| Vinylic CH₂ | ~5.2-5.4 (m) | ~115-120 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. Unlike unit resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a single, unique molecular formula. cdc.govnih.gov For N-(3,4-Dichlorophenyl)but-3-enamide, HRMS would be used to confirm its calculated monoisotopic mass, providing strong evidence for its identity. uni.lu The high accuracy of this technique, typically within 5 ppm, helps to distinguish between compounds with the same nominal mass but different elemental formulas. cdc.gov

HRMS Data for N-(3,4-Dichlorophenyl)but-3-enamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂NO |

| Calculated Monoisotopic Mass | 229.00612 Da |

| [M+H]⁺ Adduct | 230.01395 Da |

| [M+Na]⁺ Adduct | 251.99589 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of chemical bonds. For N-(3,4-Dichlorophenyl)but-3-enamide, key absorptions would confirm the presence of the amide and alkene moieties.

Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Alkene) | Stretching | 3000-3100 |

| C=O (Amide I) | Stretching | 1630-1680 |

| C=C (Alkene) | Stretching | 1620-1680 |

| N-H Bend (Amide II) | Bending | 1510-1570 |

| C-Cl (Aryl Halide) | Stretching | 1000-1100 |

Stereochemical Characterization of the But-3-enamide Moiety

The but-3-enamide portion of the molecule introduces elements of stereochemistry that are critical to defining its three-dimensional structure and potential interactions.

Determination of E/Z Isomerism and its Impact on Molecular Structure

The term "but-3-enamide" implies the double bond is between carbons 3 and 4. However, enamides are often synthesized via the isomerization of N-allyl amides, which typically places the double bond adjacent to the nitrogen atom (i.e., N-(3,4-Dichlorophenyl)but-1-enamide). Assuming the latter, more common enamide structure, the double bond creates the possibility of geometric isomerism.

Computational and Theoretical Chemical Investigations of N 3,4 Dichlorophenyl but 3 Enamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecular system, providing a wealth of information about its stability, reactivity, and electronic properties.

Electronic Structure Analysis (HOMO/LUMO Energies, Charge Transfer)

The electronic structure of a molecule is key to understanding its chemical reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Intramolecular charge transfer, the movement of electron density from one part of a molecule to another upon electronic excitation, can also be predicted. This is visualized through molecular orbital plots, which show the distribution of electron density in the HOMO and LUMO. For N-(3,4-Dichlorophenyl)but-3-enamide, one would expect the HOMO to be located primarily on the electron-rich dichlorophenyl ring and the amide nitrogen, while the LUMO might be distributed over the butenamide moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Orbital Energies for N-(3,4-Dichlorophenyl)but-3-enamide (Note: The following data are illustrative examples and not based on actual experimental or calculated values for this specific compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy state. This stable conformation is crucial as it influences the molecule's physical and chemical properties. For a flexible molecule like N-(3,4-Dichlorophenyl)but-3-enamide, which has several rotatable bonds, conformational analysis is performed to identify various stable isomers (conformers) and the energy barriers between them.

The optimization process provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the planarity of the amide group and the relative orientation of the dichlorophenyl ring with respect to the butenamide side chain.

Table 2: Hypothetical Optimized Geometrical Parameters for N-(3,4-Dichlorophenyl)but-3-enamide (Note: The following data are illustrative examples and not based on actual experimental or calculated values for this specific compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | O=C-N | 122.5 |

| C-N (amide) | 1.35 | C-N-C (ring) | 125.0 |

| C-Cl (avg) | 1.74 | Cl-C-C (ring) | 119.8 |

| C=C (vinyl) | 1.34 | C-C=C (vinyl) | 121.0 |

Prediction of Thermodynamic Parameters (Entropy, Enthalpy, Gibbs Free Energy)

Quantum chemical calculations can predict key thermodynamic parameters by analyzing the vibrational frequencies of the optimized molecular structure. These parameters—entropy (S), enthalpy (H), and Gibbs free energy (G)—are vital for understanding the stability of the molecule and the spontaneity of reactions in which it participates. The Gibbs free energy of formation, for example, indicates whether the molecule is stable relative to its constituent elements. These calculations are essential for predicting reaction equilibria and kinetics.

Table 3: Hypothetical Thermodynamic Parameters for N-(3,4-Dichlorophenyl)but-3-enamide at 298.15 K (Note: The following data are illustrative examples and not based on actual experimental or calculated values for this specific compound.)

| Parameter | Value |

| Enthalpy (H) | -150 kcal/mol |

| Entropy (S) | 110 cal/mol·K |

| Gibbs Free Energy (G) | -183 kcal/mol |

Reactivity Prediction via Fukui Indices

Fukui functions and indices are powerful tools within Density Functional Theory used to predict the most reactive sites within a molecule. These local reactivity descriptors identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule.

By condensing these values onto individual atomic sites, one can generate Fukui indices:

f+ : Indicates susceptibility to nucleophilic attack (electron acceptance).

f- : Indicates susceptibility to electrophilic attack (electron donation).

f0 : Indicates susceptibility to radical attack.

For N-(3,4-Dichlorophenyl)but-3-enamide, these indices would pinpoint specific atoms on the dichlorophenyl ring, the amide linkage, or the vinyl group that are most likely to participate in chemical reactions.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the behavior of molecules on a larger scale, particularly their interactions with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In a hypothetical docking study, N-(3,4-Dichlorophenyl)but-3-enamide would be placed into the active site of a target enzyme. The simulation would then explore various binding poses, calculating a "docking score" for each, which estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme's active site. Such studies could, for example, explore its potential as an inhibitor of a specific enzyme relevant to a disease pathway.

Table 4: Hypothetical Molecular Docking Results for N-(3,4-Dichlorophenyl)but-3-enamide with a Target Protein (Note: The following data are illustrative examples and not based on actual experimental or calculated values for this specific compound.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase 1 | -8.2 | Tyr23, Leu88 | Hydrogen Bond, Hydrophobic |

| Example Protease A | -7.5 | Phe45, Trp102 | Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic nature and stability. While specific MD simulation studies on N-(3,4-Dichlorophenyl)but-3-enamide are not extensively available in the current body of scientific literature, the dynamic properties of this compound can be inferred from the behavior of its constituent functional groups and similar molecules.

MD simulations of amides and aromatic systems reveal that the stability of N-(3,4-Dichlorophenyl)but-3-enamide would be largely influenced by the interplay between the rigid dichlorophenyl ring and the flexible butenamide side chain. The simulation would typically model the molecule's atoms as point masses and use a force field to describe the intramolecular and intermolecular forces. The trajectory of the atoms over time, governed by Newton's laws of motion, would illustrate the molecule's conformational landscape.

Key dynamic behaviors that would be investigated include:

Rotational Dynamics: The simulation would explore the rotation around the C-N amide bond and the single bonds within the butenamide chain. The partial double bond character of the C-N amide bond is expected to restrict its rotation, contributing to the planarity of the amide group.

Conformational Flexibility: The but-3-enamide chain introduces a degree of flexibility. MD simulations would reveal the accessible conformations of this chain, including the orientation of the terminal vinyl group relative to the phenyl ring.

Solvent Interactions: In a simulated aqueous environment, the dynamics of water molecules around the solute would be analyzed to understand solvation effects. The dichlorophenyl group would exhibit hydrophobic interactions, while the amide group would be a key site for hydrogen bonding with water.

Analysis of Intermolecular and Intramolecular Interactions

The biological and chemical behavior of N-(3,4-Dichlorophenyl)but-3-enamide is significantly influenced by a network of non-covalent interactions. These interactions dictate its crystal packing, solubility, and potential interactions with biological targets.

Hydrogen Bonding Networks within the Molecular System

Hydrogen bonding is a critical intermolecular and intramolecular force for amide-containing compounds. The N-H group of the amide linkage serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor.

In the solid state, N-(3,4-Dichlorophenyl)but-3-enamide is expected to form robust intermolecular hydrogen bonds. Drawing parallels from the crystal structure of the related compound, N-(3,4-dichlorophenyl)maleamic acid, molecules would likely be linked into chains or more complex networks via N-H···O=C hydrogen bonds. nih.gov For instance, studies on N-(2,3-Dichlorophenyl)acetamide have shown the amide hydrogen atom to be involved in intermolecular hydrogen bonding with the carbonyl oxygen atom of an adjacent molecule. researchgate.net This type of interaction is a defining feature of amide crystal packing.

Intramolecularly, a weaker C-H···O or C-H···Cl hydrogen bond might be possible, influencing the conformation of the butenamide side chain. However, the primary and strongest hydrogen bonds are anticipated to be intermolecular, defining the supramolecular assembly.

A computational study on hydrogen bonding in simple amides like formamide (B127407) and acetamide (B32628) highlights that the N-H stretching frequency in infrared spectra shifts due to intermolecular associations, which is a direct consequence of hydrogen bond formation. ias.ac.in The strength of these bonds is influenced by the electronic environment; the electron-withdrawing nature of the 3,4-dichlorophenyl group could modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby fine-tuning the hydrogen bond strength.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intermolecular | N-H (Amide) | O=C (Amide) | 2.8 - 3.0 | Crystal packing, stabilization |

| Intermolecular (with solvent) | N-H (Amide) | O (Water) | 2.8 - 3.1 | Solubility, hydration |

| Intermolecular (with solvent) | O (Water) | O=C (Amide) | 2.7 - 3.0 | Solubility, hydration |

| Intramolecular | C-H (Aliphatic/Aromatic) | O=C / Cl | > 3.0 | Conformational preference |

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding, the two chlorine atoms on the phenyl ring introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govwikipedia.org The electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen, opposite to the covalent bond. nih.gov

In the case of N-(3,4-Dichlorophenyl)but-3-enamide, the chlorine atoms can act as halogen bond donors. Potential halogen bond acceptors both intramolecularly and intermolecularly could include the amide oxygen, the π-system of the phenyl ring, or even another chlorine atom.

Computational and crystallographic studies on 3,4-dichlorophenol (B42033) have revealed the presence of both type I and type II Cl···Cl interactions, which are distinct types of halogen-halogen contacts. researchgate.net It is plausible that similar interactions could play a role in the crystal packing of N-(3,4-Dichlorophenyl)but-3-enamide. Furthermore, Cl···O and Cl···π interactions are also common in chlorinated aromatic compounds. These interactions, although generally weaker than strong hydrogen bonds, are directional and can significantly influence the supramolecular architecture.

In Vitro Biological Activity and Proposed Mechanisms of Action

In Vitro Antimicrobial Activity

Currently, there is a lack of specific data in publicly accessible scientific literature detailing the in vitro antimicrobial efficacy of N-(3,4-Dichlorophenyl)but-3-enamide. While derivatives containing the 3,4-dichlorophenyl moiety have been investigated for their antimicrobial properties, specific test results against key bacterial and fungal pathogens for this exact compound are not documented.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA), Enterococcus faecalis)

No published studies were identified that specifically report the minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy for N-(3,4-Dichlorophenyl)but-3-enamide against Staphylococcus aureus, its methicillin-resistant strain (MRSA), or Enterococcus faecalis.

Mycobacterial Activity (e.g., Mycobacterium tuberculosis models, M. smegmatis, M. marinum)

There is no available data from in vitro studies to suggest that N-(3,4-Dichlorophenyl)but-3-enamide possesses activity against Mycobacterium tuberculosis, or the commonly used model organisms Mycobacterium smegmatis and Mycobacterium marinum. Research on substituted urea (B33335) derivatives containing the 3,4-dichlorophenyl group has shown some activity against M. tuberculosis H37Rv, but this does not directly apply to the butenamide compound . nih.gov

Antifungal Properties

Specific studies detailing the in vitro antifungal properties of N-(3,4-Dichlorophenyl)but-3-enamide against common fungal pathogens are not present in the available literature.

In Vitro Anti-inflammatory Potential and Molecular Target Identification (e.g., NF-κB Pathway Modulation)

There is no scientific evidence available from in vitro assays to characterize the anti-inflammatory potential of N-(3,4-Dichlorophenyl)but-3-enamide. Consequently, information regarding its ability to modulate key inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, is currently unavailable. The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition is a common target for anti-inflammatory drug discovery. However, no studies have linked N-(3,4-Dichlorophenyl)but-3-enamide to this or any other anti-inflammatory mechanism.

Enzyme Inhibition Studies

General Principles and Methodologies for In Vitro Enzyme Inhibition Assays (e.g., IC50 Determination)

While no specific enzyme inhibition data for N-(3,4-Dichlorophenyl)but-3-enamide has been reported, the general principles for assessing such activity are well-established. In vitro enzyme inhibition assays are fundamental in drug discovery to determine the potency of a compound against a specific enzyme target.

A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The determination of IC50 typically involves a series of experiments where the enzyme, its substrate, and varying concentrations of the inhibitor are incubated together. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods.

The resulting data, which shows the enzyme's activity as a function of the inhibitor concentration, is plotted to generate a dose-response curve. From this curve, the IC50 value can be calculated. It is important to note that the IC50 value can be influenced by experimental conditions, such as the concentration of the substrate used.

The table below outlines the general steps involved in determining the IC50 of a compound in an in vitro enzyme inhibition assay.

| Step | Description |

| 1. Reagent Preparation | Prepare solutions of the target enzyme, its specific substrate, the inhibitor compound (e.g., N-(3,4-Dichlorophenyl)but-3-enamide), and necessary buffers. |

| 2. Assay Setup | In a multi-well plate, combine the enzyme, buffer, and a range of concentrations of the inhibitor. A control with no inhibitor is also included. |

| 3. Reaction Initiation | Add the substrate to all wells to start the enzymatic reaction. |

| 4. Incubation | Incubate the plate for a specific period at a controlled temperature to allow the reaction to proceed. |

| 5. Signal Detection | Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence). |

| 6. Data Analysis | Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activity and proposed mechanisms of action for the chemical compound N-(3,4-Dichlorophenyl)but-3-enamide that aligns with the detailed outline requested.

Searches for the compound's activity related to specific enzyme targets (BTK, Arginase, α-Glucosidase, InhA), Cytochrome P450 inhibition, GABA-A receptor modulation, inhibition of bacterial respiration, disruption of cellular processes, and in vitro cytotoxicity on cell lines did not yield any dedicated research findings for this particular molecule.

Therefore, it is not possible to provide a scientifically accurate article for N-(3,4-Dichlorophenyl)but-3-enamide structured around the requested subtopics at this time.

Advanced Applications in Chemical Biology and Material Science

N-(3,4-Dichlorophenyl)but-3-enamide as a Chemical Probe

The dual functionality of N-(3,4-Dichlorophenyl)but-3-enamide, with its specific aromatic substitution and a reactive alkene-amide system, makes it a prime candidate for development as a chemical probe. These probes are small molecules used to study and manipulate biological systems.

Utilization in Ligand-Directed Covalent Modification of Protein Surfaces

Ligand-directed covalent modification is a powerful strategy for selectively labeling proteins in their native environment. This approach utilizes a ligand that binds to a specific protein, tethered to a reactive group that then forms a covalent bond with a nearby amino acid residue. The N-(3,t-3-enamide moiety in N-(3,4-Dichlorophenyl)but-3-enamide contains an electrophilic center that can potentially react with nucleophilic residues on a protein surface, such as cysteine or lysine.

While direct studies on N-(3,4-Dichlorophenyl)but-3-enamide for this purpose are not yet prevalent, the principle has been demonstrated with similar electrophilic compounds. For instance, the use of other covalent modifiers in targeting specific proteins highlights the feasibility of this approach. nih.govresearchgate.net The 3,4-dichlorophenyl group can be tailored to act as the ligand, directing the molecule to a specific protein's binding pocket. Once localized, the but-3-enamide "warhead" can covalently link the molecule to the protein. This strategy of covalent inhibition can lead to enhanced selectivity and prolonged duration of action. nih.gov

Table 1: Potential Reactive Sites for Covalent Modification

| Amino Acid Residue | Functional Group | Potential Reaction Type |

| Cysteine | Thiol (-SH) | Michael Addition |

| Lysine | Amine (-NH2) | Michael Addition |

| Histidine | Imidazole | Michael Addition |

This targeted covalent modification can be instrumental in mapping protein-ligand interactions, identifying binding sites, and developing highly specific inhibitors for therapeutic purposes.

Role in Induced-Proximity Pharmacology Research

Induced-proximity pharmacology is an emerging field that uses bifunctional molecules to bring two proteins close to each other, thereby inducing a biological outcome. One well-known application is in the development of proteolysis-targeting chimeras (PROTACs), which bring a target protein to an E3 ubiquitin ligase for degradation.

N-(3,4-Dichlorophenyl)but-3-enamide could serve as a foundational scaffold for creating such molecules. One part of the molecule, the dichlorophenyl group, could be optimized for binding to a protein of interest. The but-3-enamide end could then be linked to a moiety that recruits another protein, such as an E3 ligase. The covalent nature of the but-3-enamide's reactivity could lead to the development of covalent molecular glues, which irreversibly link the two proteins. mdpi.com This approach offers the potential for creating highly potent and durable therapeutic effects.

Versatility in the Synthesis of Complex Organic Architectures

Organic building blocks are fundamental to the construction of more complex molecules. bldpharm.com N-(3,4-Dichlorophenyl)but-3-enamide, with its multiple reactive sites, is a versatile building block for synthesizing a variety of organic structures.

Building Block in Heterocyclic Chemistry and Polyketide Analogs

Heterocyclic compounds, which contain rings with at least two different elements, are ubiquitous in medicinal chemistry. escholarship.orgnih.gov The structure of N-(3,4-Dichlorophenyl)but-3-enamide lends itself to cyclization reactions to form various heterocyclic systems. The alkene and amide functionalities can participate in a range of cycloaddition and annulation reactions to generate novel heterocyclic scaffolds.

Polyketides are a large class of natural products with diverse biological activities. frontiersin.org The synthesis of polyketide analogs is a major focus of medicinal chemistry research, aiming to create simplified yet potent versions of these complex molecules. nih.gov N-(3,4-Dichlorophenyl)but-3-enamide can be envisioned as a starting material for the iterative synthesis of polyketide-like structures, where the butenamide unit serves as a key building block for chain extension. frontiersin.orgnih.govsyr.edu

Table 2: Potential Synthetic Transformations of N-(3,4-Dichlorophenyl)but-3-enamide

| Reaction Type | Reagent/Conditions | Potential Product Class |

| Diels-Alder Reaction | Diene | Substituted Cyclohexenes |

| Michael Addition | Nucleophile | Functionalized Butanamides |

| Ring-Closing Metathesis | Grubbs Catalyst | Lactams |

| Heck Coupling | Aryl Halide, Pd Catalyst | Substituted Butenamides |

Potential in Developing New Materials and Chemical Processes

The development of new materials with tailored properties is a cornerstone of material science. The dichlorophenyl group of N-(3,4-Dichlorophenyl)but-3-enamide can influence the electronic and physical properties of polymers or other materials into which it is incorporated. Its classification as a material science building block suggests its potential use in creating novel polymers or functional materials. bldpharm.com The but-3-enamide functionality allows for polymerization or grafting onto surfaces, potentially leading to materials with unique optical, electronic, or thermal properties. While specific applications are still under exploration, the compound's structure is conducive to creating advanced materials for a variety of technological applications.

Conclusion and Future Directions in N 3,4 Dichlorophenyl but 3 Enamide Research

Synthesis of Key Academic Contributions and Discoveries

Currently, dedicated research focusing exclusively on N-(3,4-Dichlorophenyl)but-3-enamide is not extensively documented in publicly available literature. However, the scientific community has laid significant groundwork in the synthesis and understanding of structurally related compounds, namely unsaturated amides and N-aryl amides. These contributions provide a valuable framework for future investigations into the target molecule.

General methodologies for the synthesis of unsaturated amides are well-established and can be logically extended to the preparation of N-(3,4-Dichlorophenyl)but-3-enamide. Key synthetic strategies include:

Direct Condensation: This straightforward approach involves the reaction of an amine, in this case, 3,4-dichloroaniline (B118046), with an activated form of but-3-enoic acid, such as but-3-enoyl chloride. This method is a fundamental and widely used technique for amide bond formation researchgate.netsphinxsai.com.

Isomerization of N-Allyl Amides: A more recent and atom-economical method involves the transition metal-catalyzed isomerization of the corresponding N-allyl amide. This technique offers excellent control over the geometry of the resulting enamide, which can be crucial for its biological activity nih.govresearchgate.net.

Carbonylation Reactions: Palladium-catalyzed carbonylation of appropriate starting materials, such as allyl amines or chlorides, in the presence of 3,4-dichloroaniline and carbon monoxide, presents another viable synthetic route. These methods are valued for their efficiency and versatility researchgate.netnih.govrsc.org.

Phosphine-Mediated Reductive Acylation: The reaction of ketoximes with an acylating agent in the presence of a phosphine (B1218219) offers an alternative pathway to enamides organic-chemistry.org.

While these synthetic methods have been applied to a wide range of substrates, their specific application to N-(3,4-Dichlorophenyl)but-3-enamide remains a prospective area of study.

The 3,4-dichlorophenyl moiety is a common feature in a variety of biologically active molecules. For instance, compounds containing this group have shown promise as antimycobacterial agents and herbicides nih.govresearchgate.net. This suggests that N-(3,4-Dichlorophenyl)but-3-enamide could also exhibit interesting biological properties.

Identification of Unexplored Research Avenues and Methodological Challenges

The scarcity of direct research on N-(3,4-Dichlorophenyl)but-3-enamide highlights a significant opportunity for original investigation. Key unexplored avenues include:

Systematic Synthesis and Characterization: A fundamental starting point would be the systematic synthesis of N-(3,4-Dichlorophenyl)but-3-enamide using various established methods to identify the most efficient and scalable route. Comprehensive characterization using modern spectroscopic and analytical techniques is essential to build a foundational understanding of the molecule.

Investigation of Biological Activity: Based on the known activities of related N-(3,4-dichlorophenyl) amides and ureas, a broad screening of the biological properties of N-(3,4-Dichlorophenyl)but-3-enamide is warranted. This could include assays for antimicrobial, antifungal, herbicidal, and insecticidal activities.

Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be discovered, subsequent SAR studies would be crucial. This would involve the synthesis and testing of a library of analogous compounds with variations in the but-3-enamide chain and the substitution pattern on the phenyl ring to optimize activity.

A primary methodological challenge in the synthesis of α,β-unsaturated amides like N-(3,4-Dichlorophenyl)but-3-enamide is achieving high geometric selectivity (E/Z isomerism) of the double bond. The specific geometry of the enamide can have a profound impact on its biological activity nih.govresearchgate.net. Therefore, developing synthetic protocols that provide precise control over the stereochemistry of the double bond will be a critical aspect of future research.

Outlook for Further Development in Advanced Chemical and Biological Applications

The future development of N-(3,4-Dichlorophenyl)but-3-enamide in advanced chemical and biological applications is contingent on the initial exploratory research outlined above. The presence of the dichlorophenyl group, a known pharmacophore and toxophore, combined with the reactive but-3-enamide functionality, suggests several potential areas of application.

Table 1: Potential Research Directions and Applications for N-(3,4-Dichlorophenyl)but-3-enamide

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Development of novel antimicrobial or anticancer agents. | The 3,4-dichlorophenyl moiety is present in various bioactive compounds. nih.govnih.govmdpi.com |

| Agrochemicals | Exploration as a potential herbicide or fungicide. | N-phenyl amides are a known class of agrochemicals. researchgate.net |

| Materials Science | Use as a monomer for the synthesis of functional polymers. | Unsaturated amides can undergo polymerization to form new materials. researchgate.net |

| Synthetic Chemistry | Application as a versatile building block in organic synthesis. | The enamide functionality is a useful handle for further chemical transformations. |

The incorporation of chlorine atoms into drug candidates can significantly impact their physicochemical properties, such as lipophilicity and metabolic stability, which can enhance their therapeutic potential nih.govresearchgate.netnumberanalytics.com. Therefore, N-(3,4-Dichlorophenyl)but-3-enamide represents a promising scaffold for the development of new chemical entities with potentially valuable biological activities. Future research in this area holds the promise of uncovering novel applications and expanding the chemical toolbox for addressing challenges in medicine, agriculture, and materials science.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.